molecular formula C19H15BrFN3O2 B14871599 N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B14871599
M. Wt: 416.2 g/mol
InChI Key: MSNAWRNDGMIOJW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the acetamide group: This step involves the reaction of the pyridazinone core with bromoacetyl bromide in the presence of a base.

    Substitution reactions: The final compound is obtained by introducing the 4-bromo-2-fluorophenyl and p-tolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can reduce the pyridazinone core to a pyridazine derivative.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the specific combination of substituents on the phenyl and pyridazinone rings, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H15BrFN3O2

Molecular Weight

416.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15BrFN3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-7-6-14(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)

InChI Key

MSNAWRNDGMIOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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